1-(furan-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
Description
This compound features a piperazine core substituted at the 1-position with a furan-3-carbonyl group and at the 4-position with a 3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl moiety. The triazolopyrazine ring provides a rigid heterocyclic scaffold, while the furan-3-carbonyl group introduces aromatic and electron-withdrawing properties. Piperazine derivatives are widely explored for CNS targets due to their ability to modulate neurotransmitter receptors .
Properties
IUPAC Name |
furan-3-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c1-11-17-18-14-13(16-3-4-21(11)14)19-5-7-20(8-6-19)15(22)12-2-9-23-10-12/h2-4,9-10H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYSJKWFGPCHES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(furan-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazolo-pyrazine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Attachment of the furan ring: The furan ring can be introduced through acylation reactions using furan-3-carboxylic acid or its derivatives.
Formation of the piperazine ring: The piperazine ring can be synthesized by reacting appropriate amines with dihaloalkanes or through cyclization reactions involving diamines.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(furan-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the furan and triazolo-pyrazine moieties, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(furan-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antifungal, and antibacterial agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(furan-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine involves its interaction with molecular targets such as enzymes and receptors. The triazolo-pyrazine moiety is known to inhibit specific kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the disruption of cellular processes, resulting in antiproliferative effects on cancer cells or antimicrobial effects on pathogens .
Comparison with Similar Compounds
Comparative Data Tables
Table 2: Pharmacological Profile Comparison
Research Findings and Implications
- Synthetic Efficiency : The target compound’s synthesis may benefit from optimized methods like microwave-assisted reactions (e.g., 88–95% yields in trazodone analogues under MK10 catalysis ).
- Structural Advantages : The direct piperazine linkage in the target compound avoids the metabolic instability of propyl chains in trazodone .
- Pharmacological Potential: The furan-3-carbonyl group could engage in hydrogen bonding with serotonin receptors, similar to trazodone’s chlorophenyl group .
Biological Activity
The compound 1-(furan-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine represents a novel class of chemical entities with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperazine core linked to a furan-3-carbonyl group and a triazolo-pyrazine moiety. This unique combination suggests potential interactions with various biological targets.
Molecular Formula
- C : 18
- H : 20
- N : 6
- O : 2
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of triazolo-pyrazines have been shown to possess activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM .
The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism. The triazole ring is known for its ability to disrupt the synthesis of ergosterol in fungal cells, which may extend to similar mechanisms in bacterial cells.
Cytotoxicity Studies
Cytotoxicity assessments on human embryonic kidney (HEK-293) cells revealed that the most active compounds derived from this class are non-toxic at concentrations effective against pathogens . This is crucial for therapeutic applications as it suggests a favorable safety profile.
Study 1: Anti-Tubercular Activity
A recent study focused on synthesizing and evaluating derivatives of triazolo-pyrazines for anti-tubercular activity. Among the tested compounds, several demonstrated potent inhibitory effects against Mycobacterium tuberculosis, indicating the viability of this compound class in developing new anti-TB agents .
Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has highlighted specific structural features that enhance biological activity. Modifications at the piperazine nitrogen and alterations in the furan substituents were shown to significantly affect potency and selectivity .
Data Summary
| Compound Name | IC50 (µM) | Target Pathogen | Cytotoxicity (HEK-293) |
|---|---|---|---|
| Compound A | 1.35 | Mycobacterium tuberculosis | Non-toxic |
| Compound B | 2.18 | Mycobacterium tuberculosis | Non-toxic |
| Compound C | 3.73 | Staphylococcus aureus | Non-toxic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
